2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol

Catalog No.
S822190
CAS No.
1824054-21-8
M.F
C8H8BrClOS
M. Wt
267.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol

CAS Number

1824054-21-8

Product Name

2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol

IUPAC Name

2-(3-bromo-5-chlorophenyl)sulfanylethanol

Molecular Formula

C8H8BrClOS

Molecular Weight

267.57 g/mol

InChI

InChI=1S/C8H8BrClOS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2

InChI Key

OCZXAZVBSFZXFE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Br)SCCO

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)SCCO

Chemical Synthesis of Chalcones

Application Summary: This compound is instrumental in synthesizing chalcones, which are precursors to many biologically active molecules and have applications in pharmaceuticals and material sciences.

Methods and Procedures: It reacts with appropriate aldehydes to form chalcones and related dienones, which are key intermediates in organic synthesis .

Results and Outcomes: The synthesized chalcones exhibit potential for development into various therapeutic agents and have been used to create advanced materials with specific properties.

Halogen Exchange Reactions

Application Summary: The compound is used in halogen exchange reactions, which are crucial for modifying the halogen atoms in organic molecules, impacting their reactivity and stability.

Methods and Procedures: In these reactions, the bromo and chloro groups can be selectively exchanged with other halogens, such as fluorine, using appropriate reagents .

Results and Outcomes: This application has enabled the creation of a diverse array of halogenated compounds, which are valuable in both research and industrial settings.

Development of Bioactive Chromanones

Application Summary: “2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol” is used in the development of bioactive chromanones, which are compounds of interest due to their potential medicinal properties.

Methods and Procedures: The compound serves as a starting material for the synthesis of 8-bromo-6-chloro-2-substituted 4-chromanones, which are explored for their pharmacological activities .

2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol is an organic compound featuring a phenyl ring substituted with bromine and chlorine atoms, alongside a sulfanyl group and an ethanol moiety. Its molecular structure includes the elements bromine, chlorine, sulfur, carbon, and hydrogen, which contribute to its unique chemical properties. The presence of the ethanol group allows for various chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.

  • Halogenated compounds: Bromine and chlorine can be mildly irritating to the skin and eyes.
  • Aromatic sulfides: Some aromatic sulfides can have unpleasant odors and may require proper ventilation when handling.

  • Oxidation Reactions: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The halogen substituents (bromine and chlorine) can be reduced to form corresponding hydrocarbons or other functional groups.
  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation may be employed for reductions.
  • Substitution: Sodium iodide in acetone is often utilized for halogen exchange reactions.

Research has indicated that 2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique functional groups allow it to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes. Studies suggest that compounds with similar structures can exhibit significant activity against various pathogens and cancer cell lines.

The synthesis of 2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol typically involves the reaction of 3-bromo-5-chloro-benzyl alcohol with suitable reagents under controlled conditions. A common method includes the use of methyl 2-(2-hydroxyphenyl)acetate and triphenylphosphine in tetrahydrofuran as the solvent, often performed at low temperatures to optimize yield. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, scaling up the synthesis involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations. Continuous flow processes may also be utilized to enhance efficiency and yield while ensuring consistent product quality.

The applications of 2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol span several fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
  • Medicine: It is explored for therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: Utilized in developing specialty chemicals and materials with specific properties.

The interaction studies of 2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol focus on its biochemical mechanisms. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of halogen atoms enhances its reactivity and binding affinity to molecular targets, influencing cellular signaling pathways and metabolic processes.

Similar Compounds

  • 3-Bromo-5-chloro-benzenesulfonyl chloride
  • 3-Bromo-5-chloro-benzenesulfonamide
  • 3-Bromo-5-chloro-benzenesulfonic acid
  • 2-(3-Bromo-4-chloro-phenylsulfanyl)-ethanol
  • 2-(3-Bromo-5-fluoro-phenylsulfanyl)-ethanol
  • 2-(3-Bromo-5-chloro-phenylthio)-ethanol

Uniqueness

What sets 2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol apart from its analogs is the specific combination of bromine, chlorine, and sulfur atoms attached to the phenyl ring along with the ethanol group. This unique structure imparts distinct chemical and physical properties that make it valuable for specific applications where such functionalities are required.

XLogP3

3.1

Dates

Last modified: 08-16-2023

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